4-Oxazolecarboxamide, 5-methyl-2-phenyl-

Vue d'ensemble

Description

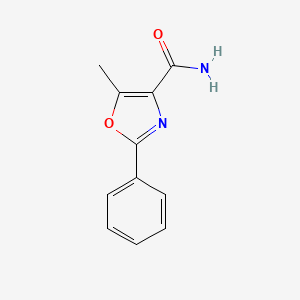

4-Oxazolecarboxamide, 5-methyl-2-phenyl- is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical reactions and applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenyl ketones with carboxylic acids or their derivatives in the presence of dehydrating agents. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Oxazolecarboxamide, 5-methyl-2-phenyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert oxazole derivatives into more saturated compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolecarboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .

Applications De Recherche Scientifique

Agricultural Applications

Pesticidal Properties

Compounds with oxazole structures have been investigated for their pesticidal activities. The unique chemical properties of oxazoles enable them to interact effectively with biological systems in pests, making them potential candidates for developing new agrochemicals. While specific data on 4-Oxazolecarboxamide, 5-methyl-2-phenyl- is scarce, its structural analogs have demonstrated effective pest control mechanisms .

Material Science Applications

Polymer Chemistry

The incorporation of oxazole groups into polymer backbones can significantly enhance the thermal stability and mechanical properties of the resulting materials. Research has shown that polymers containing oxazole units exhibit improved resistance to heat and degradation compared to traditional polymers .

Data Table: Summary of Applications

Case Studies

-

Antiviral Activity Study

- A study focused on the antiviral activity of oxazole derivatives against SARS-CoV-2 showed that modifications in the oxazole structure could lead to significant improvements in inhibitory potency. This suggests a pathway for developing new antiviral agents based on the oxazole framework.

-

Anticancer Research

- Research conducted on various oxazole derivatives revealed their capacity to disrupt microtubule dynamics, a critical process in cancer cell proliferation. This finding supports further exploration into the therapeutic potential of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- in oncology.

-

Pesticidal Efficacy

- Field trials with related oxazole compounds indicated promising results in pest management strategies, demonstrating effective control over common agricultural pests without significant toxicity to non-target species.

Mécanisme D'action

The mechanism of action of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

- 5-Methyl-2-phenyl-4-oxazolecarboxamide

- 5-(4-Methoxyphenyl)-N-[(5-methyl-2-phenyl-4-triazolyl)methyl]-4-oxazolecarboxamide

- Macrooxazoles A-D

Uniqueness: 4-Oxazolecarboxamide, 5-methyl-2-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Activité Biologique

4-Oxazolecarboxamide, 5-methyl-2-phenyl- is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold for various chemical reactions and applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | 5-methyl-2-phenyl-1,3-oxazole-4-carboxamide |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| InChI Key | XGEIAQCIGAIRAF-UHFFFAOYSA-N |

| CAS Number | 51655-72-2 |

The biological activity of 4-Oxazolecarboxamide, 5-methyl-2-phenyl- is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act by inhibiting enzymes or receptors involved in various disease processes. For instance, research indicates that this compound may inhibit certain phosphodiesterases (PDEs), which are critical in cellular signaling pathways .

Antimicrobial Properties

Recent studies have demonstrated that 4-Oxazolecarboxamide derivatives exhibit significant antimicrobial activity against various bacterial strains. For example, a series of synthesized oxazole derivatives were tested for their antibacterial efficacy, revealing promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study explored the structure–activity relationship (SAR) of substituted oxazolones, identifying specific analogues with potent activity against cancer cell lines. Notably, one derivative demonstrated an IC50 value of 0.005 μM against human neuroblastoma cells, indicating strong potential as an anticancer agent .

Enzyme Inhibition

The inhibition of enzymes such as acetylcholinesterase (AChE) has been a focal point in evaluating the biological activity of this compound. The findings suggest that certain derivatives can effectively inhibit AChE, making them candidates for further development in treating neurodegenerative diseases like Alzheimer's .

Case Studies

-

Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial properties of 4-Oxazolecarboxamide derivatives.

- Methodology : A series of synthesized compounds were tested against standard bacterial strains.

- Results : Several compounds showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

-

Evaluation of Anticancer Activity

- Objective : To assess the cytotoxic effects of 4-Oxazolecarboxamide on cancer cell lines.

- Methodology : In vitro assays were conducted on various cancer cell lines.

- Results : One derivative exhibited an IC50 value of 0.005 μM against neuroblastoma cells, indicating high potency.

-

Enzyme Inhibition Study

- Objective : To investigate the inhibitory effects on AChE.

- Methodology : Enzyme assays were performed to determine IC50 values.

- Results : Compounds displayed varying degrees of inhibition with some showing potential for therapeutic use in Alzheimer's treatment.

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | 0.025 | |

| Antimicrobial | E. coli | 0.030 | |

| Anticancer | Neuroblastoma | 0.005 | |

| AChE Inhibition | AChE | 0.007 |

Table 2: Structure-Activity Relationship (SAR) Findings

| Compound ID | Substituent | Activity Type | IC50 Value (μM) |

|---|---|---|---|

| Compound A | Cl at para | AChE Inhibition | 0.007 |

| Compound B | Methyl at C5 | Anticancer | 0.042 |

| Compound C | No substituent | Antimicrobial | 0.025 |

Propriétés

IUPAC Name |

5-methyl-2-phenyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEIAQCIGAIRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199593 | |

| Record name | Oxazole-4-carboxamide, 5-methyl-2-phenyl- ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51655-72-2 | |

| Record name | 5-Methyl-2-phenyl-4-oxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51655-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-phenyl-4-oxazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051655722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxazolecarboxamide, 5-methyl-2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxazole-4-carboxamide, 5-methyl-2-phenyl- ethyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-2-PHENYL-4-OXAZOLECARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT3LD1G0TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.